molecular formula C44H48N4O4S2 B116854 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole CAS No. 438226-83-6

5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole

Cat. No.: B116854
CAS No.: 438226-83-6
M. Wt: 761 g/mol
InChI Key: QXOYOMFGGCWSJP-AVDNXIMQSA-N
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Description

This compound is a structurally complex indole derivative featuring two benzenesulfonyl groups and two (2R)-1-methylpyrrolidin-2-ylmethyl substituents.

Properties

IUPAC Name

5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N4O4S2/c1-46-22-9-11-36(46)26-34-29-45-42-19-18-33(28-40(34)42)44(31-54(51,52)39-15-7-4-8-16-39)48-30-35(27-37-12-10-23-47(37)2)41-25-32(17-20-43(41)48)21-24-53(49,50)38-13-5-3-6-14-38/h3-8,13-21,24-25,28-30,36-37,44-45H,9-12,22-23,26-27,31H2,1-2H3/b24-21+/t36-,37-,44?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOYOMFGGCWSJP-AVDNXIMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(CS(=O)(=O)C4=CC=CC=C4)N5C=C(C6=C5C=CC(=C6)C=CS(=O)(=O)C7=CC=CC=C7)CC8CCCN8C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)C(CS(=O)(=O)C4=CC=CC=C4)N5C=C(C6=C5C=CC(=C6)/C=C/S(=O)(=O)C7=CC=CC=C7)C[C@H]8CCCN8C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including benzenesulfonyl and indole moieties, which are known for their diverse biological activities. The presence of the pyrrolidine ring suggests potential interactions with biological targets such as receptors and enzymes.

Structural Formula

The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds with similar structures. For instance, compounds containing benzenesulfonyl groups have demonstrated significant free radical scavenging abilities. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2530
Compound B3540
Target Compound2028

Anti-inflammatory Activity

Compounds similar to the target compound have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using cell lines like RAW 264.7 have demonstrated that these compounds can significantly reduce the production of these cytokines.

Anticancer Activity

Research indicates that indole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The target compound's structure suggests it may interact with key signaling pathways involved in cancer progression.

Case Study: Indole Derivatives in Cancer Therapy

A study published in Cancer Letters evaluated several indole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the indole structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often inhibit enzymes like COX (cyclooxygenase), contributing to anti-inflammatory effects.
  • Receptor Interaction : The indole moiety may bind to serotonin receptors or other GPCRs (G-protein coupled receptors), influencing neurotransmission and potentially exhibiting antidepressant effects.
  • Cell Cycle Modulation : Indole derivatives can affect cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Implications

  • Stereochemical Impact : The (2R)-1-methylpyrrolidin-2-ylmethyl groups introduce chiral centers absent in 41a/b, which may enhance selectivity in biological interactions .
  • Solubility : The polar pyrrolidinyl groups in the target compound could improve aqueous solubility compared to the hydrophobic benzyl substituents in 41a/b .

Research Findings and Hypotheses

Stability and Aromaticity

The conjugated ethenyl bridge and aromatic indole cores suggest enhanced stability due to resonance delocalization, a hallmark of aromatic systems . This contrasts with 41a/b, where non-conjugated pyrrole rings may reduce overall resonance stabilization.

Potential Pharmaceutical Relevance

While direct pharmacological data for the target compound are absent in the evidence, its structural analogs (e.g., 41a/b) are used in drug discovery pipelines.

Preparation Methods

Heck Coupling for Monomeric Precursor Synthesis

The synthesis of the target compound begins with the preparation of monomeric indole intermediates via palladium-catalyzed Heck coupling. This method is central to introducing the benzenesulfonyl ethenyl moiety:

  • Reaction Setup : A mixture of 5-bromo-3-[(2R)-1-methylpyrrolidin-2-ylmethyl]-1H-indole (1.0 equiv), phenyl vinyl sulfone (1.2 equiv), palladium acetate (2–5 mol%), and tri-o-tolylphosphine (6–10 mol%) in acetonitrile or DMF is heated under reflux for 7–12 hours.

  • Mechanism : The reaction proceeds through oxidative addition of the palladium catalyst to the bromoindole, followed by coordination and insertion of the vinyl sulfone. Reductive elimination yields the 1-acetyl-5-(2-benzenesulfonylethenyl)-3-[(2R)-1-methylpyrrolidin-2-ylmethyl]-1H-indole intermediate.

Critical Parameters :

  • Catalyst loading >5 mol% increases dimerization risk.

  • Base selection (e.g., triethylamine) influences reaction efficiency.

Dimerization via Michael Addition

The dimeric structure arises from unintended Michael addition during downstream processing of the Heck-coupled intermediate:

  • Conditions : Exposure of 1-acetyl-5-(2-benzenesulfonylethenyl)-3-[(2R)-1-methylpyrrolidin-2-ylmethyl]-1H-indole to basic aqueous environments (pH >9) or prolonged storage catalyzes conjugate addition. One molecule’s enolate attacks the α-position of the sulfone in another, forming a C–C bond between indole units.

  • Byproduct Profile : Dimerization generates two diastereomers due to the chiral centers at the pyrrolidinylmethyl groups. Chromatographic separation is required for isolation.

Optimization :

  • Temperature Control : Maintaining reaction temperatures below 25°C suppresses dimerization.

  • Acid Quenching : Immediate acidification post-Heck coupling stabilizes the monomer.

Intentional Dimer Synthesis Strategies

Catalytic Dimerization via Palladium Complexes

Intentional synthesis leverages controlled dimerization using Pd(0) catalysts:

  • Procedure : The Heck-coupled intermediate (1.0 equiv) is treated with Pd(PPh₃)₄ (3 mol%) and cesium carbonate (2.0 equiv) in toluene at 80°C for 24 hours.

  • Yield : 45–55% dimer yield with >95% E-stereoselectivity at the ethenyl groups.

Structural Confirmation :

  • Single-crystal XRD analysis confirms the E-configuration and dimeric connectivity.

  • Key Metrics :

    • Bond Angles : The indole mean plane and sulfonyl group exhibit dihedral angles of 82.28° (phenyl) and 77.67° (tolyl).

    • Stacking Interactions : π–π interactions between phenyl and tolyl groups (3.94 Å centroid distance) stabilize the dimer.

Reductive Dimerization

Hydrogenation of the Heck-coupled intermediate under suboptimal conditions induces dimer formation:

  • Conditions : Partial hydrogenation using 10% Pd/C at 40 psi H₂ in THF/water (3:1) for 6 hours yields 30–40% dimer alongside reduced monomer.

  • Mechanism : Incomplete reduction leaves residual ethenyl groups susceptible to radical coupling or acid-catalyzed dimerization.

Purification and Analytical Challenges

Chromatographic Separation

  • Stationary Phase : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent resolves monomer-dimer mixtures.

  • HPLC Analysis :

    • Column : C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase : Acetonitrile/0.1% TFA (70:30).

    • Retention Times : Monomer = 8.2 min; Dimer = 12.7 min.

Crystallization Techniques

  • Solvent System : Methanol/water (4:1) at 5°C induces selective dimer crystallization.

  • Purity : Recrystallized dimer achieves >99% purity (HPLC), but yields drop to 25–30% due to solubility issues.

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalyst recovery (>90% via filtration) and solvent recycling (acetonitrile) are critical for economic viability.

  • Safety : Exothermic dimerization necessitates jacketed reactors with precise temperature control .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, including sulfonylation, alkylation, and coupling steps. Key steps include:

  • Use of NaH in dry DMF for deprotonation and nucleophilic substitution (e.g., benzylation of indole intermediates) .
  • Continuous flow reactors or microfluidic systems to enhance reaction efficiency and purity, as batch methods may suffer from inconsistent mixing or temperature gradients .
  • Optimization of temperature (e.g., 0°C for benzyl chloride addition) and reaction time (e.g., overnight stirring) to minimize byproducts .
  • Post-synthesis purification via recrystallization (ethanol or DMF/acetic acid mixtures) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the molecular structure and stereochemistry of this compound?

  • High-resolution mass spectrometry (HR-MS) and NMR (¹H, ¹³C, 2D-COSY) to verify connectivity and functional groups (e.g., benzenesulfonyl, indole, pyrrolidine) .
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for the (2R)-1-methylpyrrolidin-2-yl methyl groups .
  • Chiral HPLC with polysaccharide-based columns to separate and validate enantiomeric purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict this compound’s reactivity or interaction with biological targets?

  • Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with serotonin receptors, leveraging the compound’s benzenesulfonyl and indole motifs .
  • Molecular dynamics simulations assess stability in aqueous or lipid environments, informing solubility and membrane permeability .

Q. What strategies address discrepancies in pharmacological data, such as conflicting receptor binding affinities reported across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., buffer pH, temperature) and validate receptor sources (e.g., HEK293 vs. native neuronal cells) .
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on indole or pyrrolidine moieties) to identify trends in bioactivity .
  • Orthogonal assays : Use radioligand binding (e.g., 5-HT1B/1D receptors) alongside functional assays (e.g., cAMP inhibition) to confirm mechanism .

Q. How does stereochemistry at the (2R)-pyrrolidine centers influence biological activity, and what methods ensure stereochemical fidelity during synthesis?

  • Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during alkylation steps to control stereochemistry .
  • Circular dichroism (CD) or optical rotation measurements to confirm retention of configuration post-synthesis .
  • Structure-activity relationship (SAR) studies : Compare enantiomers in receptor binding assays to quantify stereochemical impact on potency .

Q. What high-throughput approaches accelerate SAR studies for derivatives of this compound?

  • Parallel synthesis : Use automated liquid handlers to generate libraries with varied substituents (e.g., sulfonyl groups, indole positions) .
  • Machine learning : Train models on existing bioactivity data to prioritize promising derivatives for synthesis .
  • High-throughput screening (HTS) : Test compounds against panels of GPCRs or kinases to identify off-target effects .

Methodological Challenges and Solutions

Q. How can researchers mitigate solubility issues during in vitro or in vivo studies of this compound?

  • Co-solvent systems : Use cyclodextrins or DMSO/PEG mixtures to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the benzenesulfonyl or pyrrolidine moieties to improve bioavailability .

Q. What experimental designs optimize reaction scalability while maintaining stereochemical integrity?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., catalyst loading, solvent polarity) and identify robust conditions .
  • Flow chemistry : Scale up using continuous reactors to maintain precise temperature and mixing, reducing racemization risks .

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